molecular formula C21H22ClN3O2 B4228347 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4228347
M. Wt: 383.9 g/mol
InChI Key: CCECAIKMDHGNIH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a chloro-substituted aromatic ring

Preparation Methods

The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and phenyl groups allow the compound to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-18-13-16(8-9-19(18)24-10-4-5-11-24)23-21(27)15-12-20(26)25(14-15)17-6-2-1-3-7-17/h1-3,6-9,13,15H,4-5,10-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCECAIKMDHGNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

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